molecular formula C20H14N4O4S B2589843 2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione CAS No. 497061-23-1

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2589843
CAS No.: 497061-23-1
M. Wt: 406.42
InChI Key: RSRYOPMZNGIMCB-UHFFFAOYSA-N
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Description

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is a synthetic indane-1,3-dione derivative characterized by a pyrimidine sulfonamide substituent. Its structure combines the indane-1,3-dione core—a bicyclic diketone with a fused cyclopentane ring—with a sulfonamide-linked pyrimidine group.

Properties

IUPAC Name

4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-N-pyrimidin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O4S/c25-18-15-4-1-2-5-16(15)19(26)17(18)12-23-13-6-8-14(9-7-13)29(27,28)24-20-21-10-3-11-22-20/h1-12,25H,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTKQAFZQMYHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of indane-1,3-dione with an appropriate sulfonyl-substituted aniline derivative under acidic or basic conditions. The reaction is often facilitated by the use of catalysts such as Lewis acids or bases to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities, particularly in the realm of cancer treatment. Research indicates that derivatives of indane-1,3-dione, including this compound, demonstrate antiproliferative effects against various cancer cell lines. For instance, studies have shown that modifications to the indane structure can enhance binding affinity to proteins involved in cell cycle regulation, making them potential candidates for anticancer drugs .

Table 1: Biological Activity of Indane Derivatives

Compound NameActivity TypeTargetReference
Indan-1,3-dione derivativeAntiproliferativeCancer cell lines
Pyrimidine derivativeAntiviralViral infections
Sulfonamide derivativeAntibacterialBacterial strains

Antiviral and Antibacterial Applications

The integration of pyrimidine and sulfonamide groups enhances the compound's potential as an antiviral agent. Research has demonstrated that similar compounds can inhibit viral replication and exhibit antibacterial properties against various pathogens, including strains resistant to conventional antibiotics .

Synthetic Chemistry

This compound serves as a versatile building block in synthetic chemistry. Its unique functional groups allow for the formation of diverse derivatives through multicomponent reactions (MCRs). These reactions facilitate the rapid assembly of complex molecules, which can be further explored for their biological activities .

Table 2: Synthetic Applications

Reaction TypeOutcomeReference
Multicomponent reactionFormation of diverse derivatives
Condensation reactionsSynthesis of bioactive compounds
FunctionalizationModifications for enhanced activity

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Cancer Treatment : A study evaluated the antiproliferative activity of several indan-1,3-dione derivatives against breast cancer cell lines. The results indicated that specific substitutions on the indane core significantly enhanced cytotoxicity compared to standard chemotherapeutics .
  • Antiviral Properties : Another research effort focused on synthesizing pyrimidine-based derivatives that were tested against influenza virus strains. The results showed promising inhibition rates, suggesting potential therapeutic applications in treating viral infections .

Mechanism of Action

The mechanism of action of 2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Indane-1,3-dione derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound and key analogs:

Compound Key Substituents Reported Activity Reference
2-(((4-((Pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione (Target) Pyrimidine sulfonamide Hypothesized enzyme inhibition (e.g., kinase or protease targets due to sulfonamide)
2-[4-(Methylsulfanyl)phenyl]indane-1,3-dione Methylsulfanylphenyl Anticoagulant (prolonged prothrombin time, comparable to anisindione)
2-(4-(2-(4-(1H-Indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)ethyl)phenyl)isoindoline-1,3-dione (IDT785) Isoindoline-1,3-dione with indole-piperidine Serotonin transporter (SERT) ligand (biotinylated probe for receptor studies)

Key Findings:

Substituent-Driven Activity :

  • The target compound ’s pyrimidine sulfonamide group likely enhances hydrogen-bonding interactions with biological targets, a feature absent in the methylsulfanyl derivative. This could translate to higher specificity for enzymes or receptors compared to the broad-acting anticoagulant analog .
  • The methylsulfanyl derivative ’s anticoagulant effect stems from its ability to interfere with vitamin K epoxide reductase, a mechanism shared with anisindione .

Core Structure Differences: Unlike isoindoline-1,3-dione derivatives (e.g., IDT785), which are fused to a benzene ring, the target compound’s indane-1,3-dione core has a cyclopentane ring.

Synthetic Accessibility :

  • The target compound’s synthesis likely involves multi-step reactions similar to IDT785’s preparation (e.g., sulfonylation, condensation), though pyrimidine coupling may require specialized conditions (e.g., reflux with triethylamine) .

Biological Hypotheses :

  • While IDT785 is a SERT ligand due to its indole-piperidine substituent, the target compound’s pyrimidine sulfonamide may favor kinase inhibition, as seen in sulfonamide-containing drugs like sulfa antibiotics .

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological studies on the target compound are absent in the provided evidence. Its activity must be inferred from structural analogs.
  • Opportunities : The pyrimidine sulfonamide group warrants exploration in enzyme inhibition assays, particularly against cancer-related kinases or inflammatory mediators.

Biological Activity

The compound 2-(((4-((pyrimidin-2-ylamino)sulfonyl)phenyl)amino)methylene)indane-1,3-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C20H14N4O4S
  • Molecular Weight : 406.4 g/mol
  • Purity : Minimum 95% .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the pyrimidine ring and sulfonamide functionalities is crucial for enhancing its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, in vitro evaluations demonstrated that certain analogues showed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis . This suggests a potential application in treating bacterial infections.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Research indicates that it can efficiently bind to DNA and demonstrate anti-angiogenic effects, which are critical in cancer progression . The mechanism involves the inhibition of key pathways that promote tumor growth and metastasis.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : It acts as an inhibitor of dihydrofolate reductase (DHFR), a vital enzyme in folate metabolism, which is essential for DNA synthesis in rapidly dividing cells such as those found in tumors and parasites .
  • DNA Binding : The ability to bind DNA suggests that it might interfere with replication processes, leading to apoptosis in cancer cells .
  • Anti-Angiogenic Activity : By inhibiting angiogenesis, the compound may prevent the formation of new blood vessels that supply nutrients to tumors .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study 1 : A series of pyrimidine derivatives were synthesized and tested for their activity against Plasmodium falciparum (the malaria parasite). The results showed promising inhibitory activity with IC50 values ranging from 0.4 to 28 µM, indicating potential as an antimalarial agent .
  • Study 2 : In a study assessing anti-cancer properties, compounds similar to the target molecule demonstrated significant cytotoxicity against various cancer cell lines, suggesting a robust anticancer profile .

Data Summary Table

PropertyValue
Molecular FormulaC20H14N4O4S
Molecular Weight406.4 g/mol
PurityMinimum 95%
MIC Against S. aureus0.22 - 0.25 µg/mL
IC50 Against P. falciparum0.4 - 28 µM

Q & A

Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., electron-withdrawing/donating groups on the phenyl ring). Test in parallel assays (e.g., enzyme inhibition, cytotoxicity) and analyze using multivariate regression or principal component analysis (PCA) to correlate structural features with activity .

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